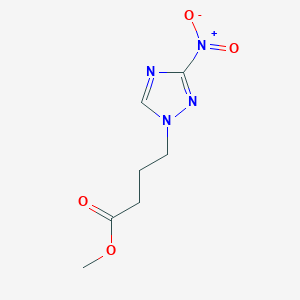

methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Description

Properties

IUPAC Name |

methyl 4-(3-nitro-1,2,4-triazol-1-yl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O4/c1-15-6(12)3-2-4-10-5-8-7(9-10)11(13)14/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCCGWPUAMEBFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCN1C=NC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for Compound Derivatization

Foundational Synthetic Routes to 1,2,4-Triazole (B32235) Scaffolds

The synthesis of the 1,2,4-triazole ring system, a cornerstone of many biologically important compounds, can be achieved through various established routes. nih.gov A prevalent method is the [3+2] cycloaddition, which involves the reaction of components that provide three and two atoms, respectively, to form the five-membered ring. For instance, catalyst-controlled regioselective [3+2] cycloaddition of isocyanides with diazonium salts provides a practical pathway to 1,2,4-triazoles under mild conditions. isres.org The choice of catalyst is crucial for directing the regioselectivity; silver(I) catalysis typically yields 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysis favors the formation of 1,5-disubstituted isomers. isres.orgorganic-chemistry.org

Alternative strategies include the cyclization of thiourea (B124793) derivatives in an alkaline medium and copper-catalyzed one-pot methods that construct 3,5-disubstituted 1,2,4-triazoles from amides and nitriles using oxygen as a green oxidant. researchgate.netnih.gov Metal-free approaches have also been developed, proceeding through cascading processes of C-H functionalization and oxidative aromatization. isres.org These foundational methods provide a versatile toolkit for accessing a wide array of structurally diverse 1,2,4-triazole cores.

Targeted Synthesis of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate: Reaction Optimization and Yield Enhancement

The targeted synthesis of this compound is most strategically approached via the N-alkylation of the 3-nitro-1H-1,2,4-triazole precursor with a suitable four-carbon ester chain, such as methyl 4-bromobutanoate. This reaction hinges on controlling the regioselectivity of the alkylation on the triazole ring.

Exploration of Precursor Reactivity and Selectivity

The 3-nitro-1H-1,2,4-triazole ring contains three nitrogen atoms (N1, N2, and N4) that are potential sites for alkylation. The strongly electron-withdrawing nitro group significantly influences the acidity and nucleophilicity of these nitrogens, making regioselective alkylation a considerable challenge. Direct alkylation often leads to a mixture of N1, N2, and N4-substituted isomers. researchgate.net The desired product is the N1-substituted isomer.

The selectivity of the reaction is highly dependent on the reaction conditions. The choice of base, solvent, and temperature can alter the ratio of the resulting isomers. For example, a strong, non-nucleophilic base like sodium hydride might be used to deprotonate the triazole, forming an anion that then reacts with the alkylating agent. The counter-ion and solvent polarity can influence which nitrogen atom is the most reactive nucleophilic center. A systematic exploration of these parameters is essential to maximize the yield of the desired N1-alkylated product while minimizing the formation of other isomers.

Catalyst Selection and Process Intensification

While this alkylation is primarily base-mediated, phase-transfer catalysts could be employed to enhance the reaction rate and selectivity, particularly in biphasic systems. These catalysts facilitate the transfer of the triazole anion from a solid or aqueous phase to the organic phase containing the alkylating agent.

To improve the efficiency and sustainability of the synthesis, modern process intensification techniques can be applied. Microwave-assisted synthesis has been shown to significantly reduce reaction times and increase yields in the formation of triazole compounds by promoting efficient heating. broadinstitute.org Other nonconventional energy sources, such as ultrasound, which promotes reactions through acoustic cavitation, represent a green chemistry approach to synthesis. nih.gov The optimization of reaction parameters, including precursor concentration and reaction time under microwave irradiation, can lead to a more efficient and scalable process.

The following table illustrates a hypothetical optimization study for the synthesis, showing how different conditions could influence the outcome.

| Entry | Base | Solvent | Temperature (°C) | Method | Yield (%) | Isomer Ratio (N1:N2:N4) |

| 1 | K₂CO₃ | Acetonitrile | 80 | Conventional | 65 | 5:3:2 |

| 2 | NaH | THF | 65 | Conventional | 72 | 7:2:1 |

| 3 | Cs₂CO₃ | DMF | 100 | Conventional | 75 | 6:2:2 |

| 4 | K₂CO₃ | Acetonitrile | 120 | Microwave | 88 | 8:1:1 |

| 5 | NaH | Dioxane | 150 | Microwave | 91 | 9:1:trace |

Advanced Derivatization Chemistry of this compound

The title compound possesses two distinct reactive sites: the nitro-substituted triazole ring and the butanoate ester moiety. This dual functionality allows for a wide range of derivatization strategies to generate a library of new chemical entities.

Regioselective Functionalization of the Triazole Ring

The functionalization of the heterocyclic core primarily targets the nitro group and the remaining ring nitrogens.

Reduction of the Nitro Group : The nitro group at the C3 position can be selectively reduced to an amino group, yielding methyl 4-(3-amino-1H-1,2,4-triazol-1-yl)butanoate. This transformation is commonly achieved using reagents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Pd/C). The resulting amino group serves as a versatile handle for further modifications, including acylation, sulfonation, or diazotization followed by substitution. The transformation of the related 3-nitro-1,2,4-triazole-5-one to its amino counterpart highlights the feasibility of this reaction. nih.gov

N-Alkylation to Form Triazolium Salts : The un-substituted nitrogen atoms on the triazole ring (primarily N4) can undergo further alkylation. Reaction of the N1-substituted triazole with alkylating agents like dialkyl sulfates can proceed selectively to form 1,4-dialkyl-3-nitro-1,2,4-triazolium salts. osi.lv These ionic compounds have markedly different physical and chemical properties from their neutral precursor.

Transformations of the Butanoate Ester Moiety

The methyl ester group at the end of the C4 side chain is amenable to a variety of classical organic transformations.

Saponification : Alkaline hydrolysis of the ester using a base such as sodium hydroxide (B78521) or lithium hydroxide readily converts the methyl ester into the corresponding carboxylic acid, 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid. This acid can then be coupled with amines or alcohols to form amides or different esters, respectively.

Aminolysis : Direct reaction of the methyl ester with primary or secondary amines can produce a diverse range of N-substituted 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanamides. This reaction may require elevated temperatures or catalytic activation.

Reduction : The ester functionality can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF. This reaction yields 4-(3-nitro-1H-1,2,4-triazol-1-yl)butan-1-ol, introducing a hydroxyl group for further derivatization.

Transesterification : Heating the methyl ester in the presence of a different alcohol and an acid or base catalyst can replace the methyl group with a different alkyl or aryl group, providing a straightforward route to other esters of the parent acid. youtube.com

The following table summarizes potential derivatization reactions for the title compound.

| Moiety Targeted | Reaction Type | Reagents & Conditions | Resulting Functional Group |

| Triazole Ring | Nitro Reduction | SnCl₂, HCl or H₂, Pd/C | 3-Amino |

| Triazole Ring | N-Alkylation | CH₃I, heat | 1,4-Dimethyl-3-nitro-1,2,4-triazolium |

| Ester Moiety | Saponification | NaOH, H₂O/MeOH | Carboxylic Acid |

| Ester Moiety | Aminolysis | R₂NH, heat | Amide |

| Ester Moiety | Reduction | LiAlH₄, THF | Primary Alcohol |

| Ester Moiety | Transesterification | R'OH, H⁺ or RO⁻ | New Ester (R'OOC-) |

Development of Linker Strategies for Conjugation

The strategic derivatization of this compound for conjugation to other molecules, such as biomolecules or functional moieties, is centered on the chemical reactivity of its distinct functional groups. The butanoate side chain and the nitro group on the triazole ring serve as primary handles for the attachment of linkers. These linkers can be designed to be stable or cleavable, depending on the desired application, and their attachment is achieved through well-established chemical transformations. The triazole ring itself often serves as a stable and versatile component within the linker structure. nih.gov

Two principal strategies for developing linker attachments to this compound involve either modification of the butanoate side chain or chemical transformation of the nitro group.

Derivatization via the Butanoic Acid Side Chain

A common and straightforward approach for linker attachment is through the carboxyl group of the butanoic acid side chain. This strategy involves a two-step process: hydrolysis of the methyl ester followed by amide bond formation.

Ester Hydrolysis: The methyl ester of the parent compound can be readily hydrolyzed under either acidic or basic conditions to yield its corresponding carboxylic acid, 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid. libretexts.orgquora.com Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a base like sodium hydroxide or potassium hydroxide and goes to completion. libretexts.org Acid-catalyzed hydrolysis, the reverse of esterification, is also effective but is an equilibrium-driven process. libretexts.orgquora.com

Amide Bond Formation: The resulting carboxylic acid provides a versatile anchor point for conjugation. It can be coupled with a primary or secondary amine present on a linker molecule to form a stable amide bond. This reaction is typically facilitated by a variety of coupling reagents developed for peptide synthesis to activate the carboxylic acid. luxembourg-bio.com Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 2-(7-aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) to improve efficiency and minimize side reactions like racemization. luxembourg-bio.comchempedia.info This method allows for the attachment of a wide array of amine-terminated linkers, such as polyethylene (B3416737) glycol (PEG) chains or alkyl diamines, to the triazole-containing molecule.

Derivatization via Modification of the Nitro Group

An alternative strategy involves the chemical modification of the 3-nitro group on the 1,2,4-triazole ring. This approach expands the possibilities for linker attachment by introducing a different type of reactive handle.

Reduction of the Nitro Group: The nitro group can be chemically reduced to a primary amino group, yielding methyl 4-(3-amino-1H-1,2,4-triazol-1-yl)butanoate. Various methods have been developed for the synthesis of 3-amino-1,2,4-triazoles. nih.gov This transformation introduces a nucleophilic amine that can be targeted for conjugation.

Functionalization of the Amino Group: The newly formed 3-amino group on the triazole ring can be derivatized in several ways. For instance, it can react with a linker that has an activated carboxylic acid to form an amide bond. Alternatively, it can be reacted with a linker containing an isothiocyanate to form a stable thiourea linkage, or with an aldehyde to form a Schiff base, which can be further reduced to a stable secondary amine. chemmethod.comnuph.edu.ua This strategy provides a complementary approach to the butanoic acid side-chain derivatization, allowing for different linker chemistries and attachment points.

The choice between these strategies depends on the desired final structure of the conjugate, the chemical nature of the molecule to be conjugated, and the required stability of the resulting linkage.

Interactive Data Table: Linker Conjugation Strategies

| Strategy | Key Transformation | Reactive Intermediate | Coupling Chemistry | Linker Functional Group | Resulting Linkage |

| Butanoic Acid Side Chain Derivatization | Ester Hydrolysis | 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid | Amide Coupling (e.g., EDC, HATU) | Primary/Secondary Amine | Amide |

| Nitro Group Modification | Nitro Group Reduction | methyl 4-(3-amino-1H-1,2,4-triazol-1-yl)butanoate | Acylation | Activated Carboxylic Acid | Amide |

| Nitro Group Modification | Nitro Group Reduction | methyl 4-(3-amino-1H-1,2,4-triazol-1-yl)butanoate | Thiourea Formation | Isothiocyanate | Thiourea |

| Nitro Group Modification | Nitro Group Reduction | methyl 4-(3-amino-1H-1,2,4-triazol-1-yl)butanoate | Reductive Amination | Aldehyde | Secondary Amine |

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) for Probing Molecular Architecture of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the triazole ring.

Triazole Proton: A singlet peak in the downfield region (typically δ 8.0-9.0 ppm) is anticipated for the proton on the triazole ring, deshielded by the adjacent nitrogen atoms and the nitro group.

Butanoate Chain Protons: The protons of the butanoate chain will appear as multiplets. The methylene group attached to the triazole nitrogen (N-CH₂) is expected to be the most deshielded of the chain protons, likely appearing around δ 4.2-4.6 ppm as a triplet. The adjacent methylene group (-CH₂-) would likely resonate around δ 2.2-2.6 ppm as a quintet, and the methylene group next to the carbonyl (-CH₂CO) would be a triplet around δ 2.5-2.9 ppm.

Methyl Ester Protons: A sharp singlet for the methyl ester group (-OCH₃) is expected in the upfield region, typically around δ 3.6-3.8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. openstax.orglibretexts.org The presence of the nitro-triazole moiety and the ester group significantly influences the chemical shifts.

Triazole Carbons: The carbon atom of the triazole ring attached to the nitro group is expected to be significantly deshielded, with a chemical shift in the range of δ 150-165 ppm. The other triazole carbon would appear at a slightly more upfield position.

Carbonyl Carbon: The carbonyl carbon of the ester group is characteristically found in the downfield region of the spectrum, typically between δ 170-175 ppm. openstax.orglibretexts.org

Butanoate Chain Carbons: The carbon atoms of the butanoate chain will have distinct signals. The carbon attached to the triazole nitrogen (N-CH₂) would be around δ 45-55 ppm. The other methylene carbons would resonate in the range of δ 20-35 ppm.

Methyl Ester Carbon: The methyl ester carbon (-OCH₃) will show a signal in the upfield region, typically around δ 50-55 ppm.

Interactive Data Table: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

| Triazole-CH | 8.5 - 9.5 (s) | 145 - 155 |

| Triazole-C-NO₂ | - | 155 - 165 |

| N-CH₂ | 4.3 - 4.7 (t) | 48 - 55 |

| -CH₂- | 2.3 - 2.7 (m) | 22 - 28 |

| -CH₂-CO | 2.6 - 3.0 (t) | 30 - 36 |

| C=O | - | 170 - 175 |

| O-CH₃ | 3.6 - 3.9 (s) | 51 - 54 |

s = singlet, t = triplet, m = multiplet

Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Confirming Molecular Identity of this compound

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. Tandem mass spectrometry (MS/MS) further allows for the elucidation of its fragmentation pathways, providing structural confirmation.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

Expected Fragmentation Pathways:

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), resulting in a fragment ion [M - 46]⁺.

Cleavage of the Butanoate Chain: The butanoate side chain can undergo various cleavages. Alpha-cleavage next to the carbonyl group could lead to the loss of the methoxy group (-OCH₃) to give an [M - 31]⁺ ion, or the loss of the methoxycarbonyl group (-COOCH₃) to give an [M - 59]⁺ ion.

Cleavage at the Triazole Ring: The bond between the butanoate chain and the triazole ring can cleave, leading to ions corresponding to the triazole moiety and the butanoate chain.

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the carbonyl group and a gamma-hydrogen on the butanoate chain could occur.

Interactive Data Table: Predicted Key Mass Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 214 | [M]⁺ | Molecular Ion |

| 183 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 168 | [M - NO₂]⁺ | Loss of nitro radical |

| 155 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| 113 | [C₄H₅O₂]⁺ | Cleavage of N-C bond |

| 84 | [C₃H₂N₃]⁺ | Nitro-triazole fragment |

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Investigating Molecular Bonds and Electron Transitions within this compound

Vibrational and electronic spectroscopy provide complementary information about the bonding and electronic structure of the molecule.

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule.

N-O Stretching: The nitro group will exhibit strong characteristic asymmetric and symmetric stretching vibrations in the IR spectrum, typically in the ranges of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

C=O Stretching: A strong absorption band corresponding to the carbonyl stretch of the ester group is expected around 1730-1750 cm⁻¹.

C-N and C=N Stretching: Vibrations associated with the triazole ring will appear in the fingerprint region (below 1500 cm⁻¹).

C-H Stretching: Aliphatic C-H stretching vibrations from the butanoate chain will be observed in the 2850-3000 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The presence of the nitro-triazole chromophore is expected to result in absorption bands in the UV region. The π → π* and n → π* transitions of the triazole ring and the nitro group will be the dominant electronic transitions.

Interactive Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | Asymmetric NO₂ stretch | 1500 - 1560 |

| IR | Symmetric NO₂ stretch | 1335 - 1370 |

| IR | C=O stretch | 1730 - 1750 |

| IR | Aliphatic C-H stretch | 2850 - 3000 |

| UV-Vis | π → π* transition | 200 - 280 |

| UV-Vis | n → π* transition | > 280 |

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles. nih.govasianpubs.orgnih.govmdpi.com

Based on the crystal structures of related 3-nitro-1H-1,2,4-triazole derivatives, it is expected that the triazole ring will be essentially planar. nih.govresearchgate.net The butanoate chain will likely adopt a conformation that minimizes steric hindrance. Intermolecular interactions, such as hydrogen bonding (if any) and van der Waals forces, will dictate the crystal packing. The nitro group may participate in weak intermolecular interactions.

Chromatographic Purity Assessment and Enantiomeric Resolution (if applicable)

Chromatographic techniques are essential for assessing the purity of this compound and for separating enantiomers if the molecule is chiral.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for determining the purity of the compound. A pure sample will exhibit a single major peak in the chromatogram. The use of a mass spectrometer as a detector (LC-MS or GC-MS) can provide further confirmation of the identity of the main peak and any impurities.

Enantiomeric Resolution: The molecule this compound itself is not chiral. Therefore, enantiomeric resolution is not applicable. However, if a chiral center were introduced into the butanoate chain, chiral chromatography would be necessary to separate the resulting enantiomers. wikipedia.orgnih.gov This would typically involve the use of a chiral stationary phase (CSP) in either HPLC or GC. The two enantiomers would interact differently with the CSP, leading to different retention times and their separation.

Computational Chemistry and Theoretical Insights into Molecular Behavior

Quantum Mechanical Studies of Electronic Structure and Energetics of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Quantum mechanical methods are fundamental to investigating the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and ground-state properties of molecules. For nitro-triazole derivatives, DFT calculations, often using functionals like B3LYP, can determine optimized geometries, lattice parameters under various conditions, and electronic properties. nih.govrsc.org These calculations are crucial for understanding the molecule's stability and behavior.

Key ground-state properties that can be calculated for this compound include its total energy, frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the energy gap between them. nih.gov The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. nih.gov From these FMO energy levels, various global reactivity descriptors can be derived to quantify the molecule's chemical behavior. nih.gov

Interactive Table: DFT-Calculated Reactivity Descriptors for a Representative Triazole Derivative (Note: The following values are illustrative for a related triazole compound and would require specific calculation for this compound.)

| Parameter | Symbol | Formula | Typical Value (eV) | Description |

| HOMO Energy | EHOMO | - | -6.95 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | - | -2.15 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.80 | Indicates chemical reactivity and stability. nih.gov |

| Ionization Potential | IP | -EHOMO | 6.95 | The minimum energy required to remove an electron from the molecule. nih.gov |

| Electron Affinity | EA | -ELUMO | 2.15 | The energy released when an electron is added to the molecule. |

| Electronegativity | χ | (IP + EA) / 2 | 4.55 | The ability of the molecule to attract electrons. nih.gov |

| Chemical Hardness | η | (IP - EA) / 2 | 2.40 | Measures resistance to change in electron distribution. nih.gov |

| Global Softness | S | 1 / (2η) | 0.208 | The inverse of hardness, indicating how easily the electron cloud is polarized. nih.gov |

| Electrophilicity Index | ω | χ2 / (2η) | 4.30 | A measure of the molecule's ability to act as an electrophile. nih.gov |

Studies on related compounds like 3-nitro-1,2,4-triazol-5-one (NTO) have shown that with increasing external pressure, the total energy of the crystal structure increases, and the material can become more conductive. nih.gov

While DFT is excellent for ground-state properties, ab initio methods, which are based on first principles without empirical parameters, are often employed to study electronically excited states and complex reaction pathways. For related nitro-triazole anions, methods such as Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Configuration Interaction (MRCI) have been used to analyze their electronically excited states. rsc.org

For investigating thermal decomposition, high-level ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster methods (e.g., DLPNO-CCSD(T)) provide accurate energy barriers for various dissociation channels. acs.org These calculations help to elucidate the initial steps of decomposition, which are crucial for understanding the stability and safety of energetic materials. acs.org Such studies on related nitro-triazoles have explored pathways like nitro-group elimination and ring cleavage, identifying the most favorable decomposition mechanisms. acs.org

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions of this compound

For compounds similar to this compound, such as 3-nitro-1,2,4-triazol-5-one (NTO), MD simulations have been used to predict crystal morphology and understand the influence of different solvents. dntb.gov.uadocumentsdelivered.com These simulations can model how molecules pack in a crystal and how intermolecular forces, particularly hydrogen bonds, dictate the material's properties. dntb.gov.ua Furthermore, MD simulations using reactive force fields (ReaxFF) can be employed to investigate the initial chemical reactions under extreme conditions, such as shock loading, revealing mechanisms like intermolecular hydrogen transfer and the cleavage of the heterocyclic ring. mdpi.com This provides an atom-scale understanding of shock-induced chemistry. mdpi.com

Prediction of Chemical Reactivity and Mechanistic Pathways Involving this compound

Theoretical calculations are instrumental in predicting the chemical reactivity and elucidating the potential reaction mechanisms of nitro-triazole compounds. DFT is often used to model reaction pathways and calculate the activation energies associated with them. researchgate.net

Studies on the thermal decomposition of nitro-1,2,4-triazoles have identified several competing initial pathways. acs.orgresearchgate.net The most favorable mechanisms are often determined by comparing the activation energies of different possible reactions. researchgate.net

Interactive Table: Potential Initial Decomposition Pathways for Nitro-1,2,4-Triazoles (Note: Activation energies are illustrative, based on theoretical studies of related compounds.)

| Pathway | Description | Typical Activation Energy (kcal/mol) | Key Products/Intermediates |

| C-NO2 Homolysis | The simplest pathway involving the breaking of the carbon-nitro bond to release a nitro radical (•NO2). researchgate.net | 50 - 60 | Triazole radical, •NO2 |

| N-N Ring Cleavage | Fission of the weak N-N bond within the triazole ring, leading to ring opening. acs.orgresearchgate.net | 50 - 60 | Ring-opened diradical species |

| Hydrogen Transfer | An intramolecular or intermolecular transfer of a hydrogen atom, often a precursor to other decomposition steps. acs.orgmdpi.com | 45 - 55 | Isomeric intermediates |

| Nitro-Nitrite Rearrangement | An isomerization reaction where the nitro group (-NO2) converts to a nitrite (B80452) group (-ONO). researchgate.net | 55 - 65 | Nitrite intermediate |

Beyond thermal decomposition, computational studies have investigated other reactivity aspects. For instance, research on 3-nitro-1,2,4-triazole (B13798) has explored its decomposition upon low-energy electron attachment, a process relevant to its application as a radiosensitizer. rsc.orgrsc.org These studies have shown that despite the presence of the nitro group, the triazole ring itself exhibits significant stability against cleavage induced by electron attachment. rsc.orgrsc.org

Structure-Based Computational Design and Virtual Screening Methodologies Applied to Triazole Derivatives

The 1,2,4-triazole (B32235) scaffold is a prominent feature in many biologically active compounds. Computational methodologies play a crucial role in the rational design and discovery of new triazole-based drugs and other functional materials. zsmu.edu.ua Structure-based design and virtual screening are key in silico techniques used to identify promising new molecules. mdpi.comnih.govnih.gov

The process typically begins with a known biological target, such as an enzyme. A large virtual library of triazole derivatives, which can contain tens of thousands of synthetically feasible analogues, is then created. nih.gov These virtual compounds are then "docked" into the active site of the target protein using molecular docking software. innovareacademics.in This docking process predicts the binding conformation and estimates the binding affinity (docking score) of each compound. nih.govinnovareacademics.in

Compounds with favorable docking scores are selected for further analysis. innovareacademics.in This often includes in silico prediction of their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to filter out candidates with poor pharmacokinetic profiles or potential toxicity. nih.gov This multi-stage computational approach allows researchers to prioritize a small subset of the most promising candidates for chemical synthesis and subsequent biological evaluation, significantly streamlining the discovery process. nih.gov This strategy has been successfully applied to design triazole derivatives as inhibitors for various enzymes and as potential anticancer agents. mdpi.comnih.gov

Investigation of Chemical Reactivity and Transformation Pathways

Kinetic and Mechanistic Studies of Hydrolytic Stability of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

The hydrolytic stability of this compound is a critical parameter influencing its persistence and transformation in aqueous environments. The primary pathway for hydrolytic degradation is the cleavage of the ester bond to yield methanol (B129727) and 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoic acid. This reaction can be catalyzed by both acid and base.

The kinetics of hydrolysis for this compound are expected to follow pseudo-first-order behavior under constant pH conditions. The rate of hydrolysis is significantly influenced by the pH of the solution.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Neutral Hydrolysis : At neutral pH, the uncatalyzed reaction with water occurs, though typically at a much slower rate compared to acid- or base-catalyzed pathways.

Base-Catalyzed Hydrolysis (Saponification) : Under alkaline conditions, the ester is attacked by a hydroxide (B78521) ion, a much stronger nucleophile than water. This process is irreversible as the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol. The rate of base-catalyzed hydrolysis is generally much faster than that of acid-catalyzed or neutral hydrolysis.

The electron-withdrawing nature of the 3-nitro-1,2,4-triazole (B13798) ring, transmitted through the butanoate chain, is not expected to have a strong electronic effect on the ester carbonyl group due to the separation by the aliphatic linker. Therefore, its hydrolytic stability is likely comparable to other simple methyl alkanoate esters.

Below is a table presenting hypothetical kinetic data for the hydrolysis of this compound at 25°C, illustrating the pH dependence of the reaction.

| pH | Rate Constant (k_obs, s⁻¹) | Half-life (t₁/₂, days) | Dominant Mechanism |

|---|---|---|---|

| 3.0 | 1.5 x 10⁻⁸ | 534 | Acid-Catalyzed |

| 5.0 | 2.0 x 10⁻⁹ | 4010 | Acid/Neutral |

| 7.0 | 8.0 x 10⁻⁹ | 1002 | Neutral/Base |

| 9.0 | 8.0 x 10⁻⁷ | 10 | Base-Catalyzed |

| 11.0 | 8.0 x 10⁻⁵ | 0.1 | Base-Catalyzed |

Photochemical and Radiolytic Degradation Pathways of this compound

The presence of the nitroaromatic 1,2,4-triazole (B32235) moiety makes the molecule susceptible to degradation upon exposure to ultraviolet (UV) radiation and high-energy sources.

Photochemical Degradation Studies on related nitrotriazole compounds, such as 3-nitro-1,2,4-triazol-5-one (NTO), indicate that photolysis is a significant degradation pathway in sunlit aqueous environments. nih.gov The primary photochemical reactions are initiated by the absorption of UV light by the nitrotriazole ring. The likely degradation pathways for this compound include:

Nitro-Group Elimination : Similar to other nitroaromatic compounds, a key pathway is the cleavage of the C-NO₂ bond. mdpi.com This can lead to the formation of nitrite (B80452) (NO₂⁻) or nitrous acid (HONO) and a triazole radical species. mdpi.com

Reactions with Photochemically Produced Transients : The photolysis of the parent compound can generate reactive species like singlet oxygen. nih.gov Furthermore, dissolved organic matter in natural waters can lead to the formation of hydroxyl radicals (•OH) and singlet oxygen (¹O₂). These highly reactive species can then attack the parent molecule. The bimolecular reaction rate constant for NTO with hydroxyl radical has been measured to be very high, suggesting this is a significant degradation pathway. nih.gov

The following table summarizes key photochemical parameters for the related compound NTO, which provides insight into the potential behavior of this compound. nih.gov

| Parameter | Value for NTO | Significance |

|---|---|---|

| Apparent Quantum Yield (pH 7) | ~4.0 x 10⁻⁴ | Indicates moderate efficiency of light in causing chemical change. |

| Bimolecular Rate Constant with •OH | (3.28 ± 0.23) × 10¹⁰ M⁻¹ s⁻¹ | Indicates extremely rapid, diffusion-controlled reaction with hydroxyl radicals. |

| Bimolecular Rate Constant with ¹O₂ | (1.95 ± 0.15) × 10⁶ M⁻¹ s⁻¹ | Indicates reaction with singlet oxygen is a viable degradation pathway. |

| Major Photolysis Products | Ammonium, Nitrite, Nitrate | Suggests breakdown of the triazole ring and transformation of the nitro group. |

Radiolytic Degradation Radiolytic degradation involves the decomposition of a compound by ionizing radiation, such as gamma rays. In aqueous solutions, the primary mechanism is the reaction with radicals produced from the radiolysis of water (e.g., hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (H•)). Studies on other organic molecules show that the hydroxyl radical is a powerful oxidizing agent that leads to high decomposition yields. researchgate.net For this compound, the reaction with •OH would be the dominant radiolytic degradation pathway in oxygenated solutions, likely leading to hydroxylation of the triazole ring and abstraction of hydrogen from the butanoate chain, ultimately resulting in mineralization.

Acid-Base Chemistry and Tautomerism of the 1,2,4-Triazole Core in this compound

Acid-Base Chemistry The 1,2,4-triazole ring is amphoteric, meaning it can act as both an acid and a base. wikipedia.org The basicity arises from the lone pairs of electrons on the nitrogen atoms, which can be protonated. The acidity is due to the N-H proton on the ring. In this compound, the nitrogen at position 1 is substituted, so it does not have an acidic proton. The remaining ring nitrogens (at positions 2 and 4) are basic.

The presence of the strongly electron-withdrawing nitro group at the C3 position significantly reduces the basicity of the triazole ring compared to the unsubstituted parent compound. This is because the nitro group pulls electron density away from the ring, making the nitrogen lone pairs less available for protonation. Consequently, the pKa of the conjugate acid of the nitrated triazole is substantially lower than that of the unsubstituted triazole.

Tautomerism For unsubstituted 1,2,4-triazole, two tautomeric forms are possible: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being more stable. ijsr.netresearchgate.net However, in this compound, the butanoate substituent is fixed at the N1 position. This prevents the common 1H/4H tautomerism involving the movement of a proton between ring nitrogens. Therefore, the compound exists predominantly as the 1H-tautomer. Prototropic tautomerism involving the nitro group (an aci-nitro tautomer) is theoretically possible under certain conditions but is generally unfavorable for nitroaromatic compounds.

The table below compares the pKa values of unsubstituted 1,2,4-triazole with estimated values for the 3-nitro-1,2,4-triazole core to illustrate the electronic effect of the nitro group.

| Compound | pKa (Conjugate Acid, C₂N₃H₄⁺) | pKa (Neutral Molecule, C₂N₃H₃) |

|---|---|---|

| 1,2,4-Triazole wikipedia.org | 2.45 | 10.26 |

| 3-Nitro-1,2,4-triazole (Estimated) | < 1 | ~6.0 |

Exploration of Redox Properties and Electrochemistry of this compound

The redox chemistry of this compound is dominated by the 3-nitro group, which is a potent electrophore. The triazole ring itself is generally stable to reduction but can be oxidized under harsh conditions.

Reduction The nitro group can be reduced electrochemically or by chemical reducing agents. The reduction typically proceeds in a stepwise manner. In aqueous media, the reduction pathway is highly pH-dependent.

In acidic media , the nitro group (R-NO₂) typically undergoes a four-electron, four-proton reduction to form a hydroxylamine (B1172632) (R-NHOH), followed by a further two-electron, two-proton reduction to the amine (R-NH₂).

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

In aprotic or basic media , the initial step is often a one-electron reduction to form a radical anion (R-NO₂⁻•), which is relatively stable. Further reduction can lead to the nitroso and eventually the amine derivative.

The reduction of the nitro group to an amino group, forming methyl 4-(3-amino-1H-1,2,4-triazol-1-yl)butanoate, represents a significant transformation of the molecule's chemical properties.

Oxidation The 1,2,4-triazole ring is an electron-deficient aromatic system and is therefore resistant to oxidation. The butanoate side chain could be oxidized under very strong oxidizing conditions, but this is generally not a facile process. The primary site of oxidative attack by strong reagents like hydroxyl radicals would be the triazole ring or the aliphatic chain, as discussed in the radiolytic degradation section.

The following table provides hypothetical cyclic voltammetry data for the reduction of a typical aromatic nitro compound in an aprotic solvent, illustrating the stepwise reduction process.

| Redox Couple | Process | Peak Potential (E_pc vs. Ag/AgCl) | Characteristics |

|---|---|---|---|

| R-NO₂ / R-NO₂⁻• | First reduction | -0.9 to -1.2 V | Reversible one-electron transfer to form the radical anion. |

| R-NO₂⁻• / R-NO₂²⁻ | Second reduction | -1.5 to -1.8 V | Often irreversible; leads to further chemical reactions. |

Methodological Considerations for Advanced Chemical Synthesis and Characterization

Development of Green Chemistry Approaches for the Synthesis of Methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate

Green chemistry principles are increasingly integral to the synthesis of nitrogen-containing heterocyclic compounds, including triazole derivatives. The focus is on developing environmentally benign and efficient synthetic routes that minimize waste and energy consumption.

Microwave-Assisted Synthesis: A significant advancement in green organic synthesis is the use of microwave irradiation. jmrionline.comrsc.org This technique often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity by minimizing the formation of byproducts. rjptonline.org For the synthesis of triazole derivatives, microwave-assisted methods have been shown to be highly effective, sometimes reducing reaction times from hours to just minutes. nih.gov For instance, the synthesis of various 1,2,4-triazole (B32235) derivatives has been achieved with impressive yields (ranging from 43% to 99%) within 5 minutes under microwave irradiation at 50 °C. nih.gov This approach avoids the harsh conditions and long reaction times associated with conventional heating methods. rsc.org

Solvent-Free Synthesis: Another cornerstone of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free, or neat, reactions are highly desirable as they reduce environmental pollution and simplify product purification. jmrionline.com For the synthesis of related nitro-substituted heterocyclic compounds, solvent-free methods using recyclable solid catalysts like nano-titania have proven effective. ias.ac.in This methodology not only provides excellent yields but also allows for easy separation and reuse of the catalyst, aligning with the principles of sustainable chemistry. ias.ac.in The reaction of 4-amino-1,2,4-triazole-3-thioles with 1,2,4-triazine-5-carbonitriles has been studied under solvent-free conditions at elevated temperatures. researchgate.net

Catalysis: The use of efficient and recyclable catalysts is another key aspect of green synthesis. For triazole synthesis, copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a reliable and high-yielding route to 1,2,3-triazoles. frontiersin.org Innovations in this area include the use of solid-supported copper catalysts that can be easily recovered and reused, further enhancing the green credentials of the synthesis. nih.gov

The table below summarizes a comparison of green chemistry approaches versus traditional methods for the synthesis of triazole derivatives, which could be applicable to this compound.

| Feature | Traditional Synthesis | Green Chemistry Approaches |

| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation, Ultrasonic irradiation mdpi.com |

| Solvents | Often requires hazardous and large volumes of organic solvents | Solvent-free conditions or use of greener solvents (e.g., water) google.com |

| Reaction Time | Hours to days | Minutes to a few hours nih.gov |

| Yield | Moderate | Often higher yields rjptonline.orgias.ac.in |

| Byproducts | Can generate significant amounts of waste | Minimized byproduct formation rjptonline.org |

| Catalyst | Homogeneous catalysts, often difficult to recover | Recyclable solid-supported catalysts ias.ac.innih.gov |

Automation and High-Throughput Screening in Derivatization Studies of this compound

To explore the chemical space around a core molecule like this compound, the synthesis and screening of a large number of derivatives are often necessary. Automation and high-throughput screening (HTS) are powerful tools that accelerate this process.

Automated Synthesis: Automated synthesis platforms, such as the Chemspeed ASW-2000, enable the parallel synthesis of libraries of compounds with high efficiency and reproducibility. nih.govnih.govmdpi.com These systems can handle the dispensing of reagents, control reaction conditions, and perform work-up procedures for a large number of reactions simultaneously. For example, a 96-membered library of triazole derivatives was successfully synthesized using a polymer-based copper catalyst in an automated fashion. nih.govnih.govmdpi.com This approach is invaluable for rapidly generating a diverse set of derivatives of this compound for further investigation. The integration of continuous flow reactors in synthesis platforms further enhances the capability for high-throughput library generation. rsc.org

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for a specific property. nih.gov In the context of derivatization studies, HTS can be used to quickly identify derivatives with desired characteristics. For instance, HTS assays can be developed to screen for specific biological activities or physical properties. The combination of automated synthesis and HTS creates a powerful workflow for accelerated discovery. nih.gov For chiral triazole derivatives, circular dichroism (CD) based assays have been developed for high-throughput determination of enantiomeric excess. rsc.org

The following table outlines the key stages in an automated derivatization and screening workflow for a compound like this compound.

| Stage | Description | Key Technologies |

| Library Design | In-silico design of a library of derivatives with diverse chemical functionalities. | Molecular modeling software, combinatorial chemistry principles. |

| Automated Synthesis | Parallel synthesis of the designed library using robotic systems. | Automated liquid handlers, parallel reactors, flow chemistry systems. nih.govrsc.org |

| Purification | Automated purification of the synthesized compounds. | Automated flash chromatography, preparative HPLC. |

| Compound Management | Plating, storage, and tracking of the compound library. | Robotic liquid handlers, compound storage systems. |

| High-Throughput Screening | Rapid screening of the library against a specific target or assay. | Plate readers, automated microscopy, cell-based assays. nih.gov |

| Data Analysis | Analysis of screening data to identify "hit" compounds. | Data analysis software, statistical tools. |

Quality Control and Analytical Validation in the Study of Novel Chemical Entities

Rigorous quality control (QC) and analytical validation are essential to ensure the identity, purity, and stability of novel chemical entities like this compound and its derivatives. liskonchem.com This ensures the reliability and reproducibility of research findings.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a cornerstone of QC for non-volatile and thermally sensitive compounds like many triazole derivatives. nih.govhelixchrom.com A typical HPLC method for a novel compound would be validated for linearity, precision, accuracy, and sensitivity. nih.gov For instance, a reversed-phase HPLC method with UV detection can be developed and validated for the quantification of novel triazole agents. nih.gov The limit of quantitation for such methods can be as low as 0.5 µg/ml. nih.gov Gas Chromatography (GC) is another important technique, particularly for the analysis of residual solvents. liskonchem.com

Spectroscopic Methods: A suite of spectroscopic techniques is employed for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the chemical structure of the synthesized compound. mdpi.comeurjchem.com

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. ias.ac.ineurjchem.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as C=O, N-O, and C-N bonds. mdpi.comeurjchem.com

Analytical Method Validation Parameters: The validation of analytical methods is crucial and typically involves assessing the following parameters, as summarized in the table below.

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from placebo, degradation products, or other matrix components at the retention time of the analyte peak. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. nih.gov |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity studies. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Typically 98-102% recovery for the drug substance. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, temperature. |

Through the application of these advanced methodological considerations, the synthesis of this compound can be achieved in an environmentally responsible manner, its derivatives can be efficiently explored, and the quality and reliability of the resulting scientific data can be assured.

Future Research Trajectories and Unanswered Questions

Emerging Spectroscopic and Imaging Techniques for Chemical Compound Analysis

The complete characterization of novel compounds such as methyl 4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoate relies on a suite of analytical methods. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide foundational structural data, emerging techniques offer deeper insights into molecular structure, composition, and dynamics. longdom.orgsolubilityofthings.com Future analysis of this compound and its derivatives could greatly benefit from the application of advanced spectroscopic and imaging methods that push the boundaries of detection and resolution.

Recent advancements in spectroscopy have introduced methods capable of nanoscale measurements and real-time monitoring of chemical changes. spectroscopyonline.comyoutube.com For instance, a combination of atomic force microscopy and infrared spectroscopy (AFM-IR) allows for chemical analysis at the nanoscale. spectroscopyonline.com Another technique, nanomechanical infrared spectroscopy (NAM-IR), is promising for analyzing very small sample quantities. spectroscopyonline.com The integration of artificial intelligence and machine learning algorithms is also a significant trend, enabling the interpretation of complex spectral data to identify patterns with high accuracy. spectroscopyonline.com

Chemical imaging techniques are particularly powerful as they create a visual map of component distribution based on spectral data. wikipedia.org Vibrational imaging using methods like Raman scattering and infrared absorption provides a structural "fingerprint" of a molecule. nih.gov These techniques can monitor structural changes during chemical processes. nih.gov The primary optical microscopy methods used for mapping chemical compositions include fluorescence, infrared absorption, and Raman scattering. frontiersin.org

Below is a table summarizing key emerging techniques and their potential application in the analysis of complex heterocyclic compounds.

| Technique | Principle | Potential Application for this compound |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. | Provides detailed vibrational information, enabling sensitive detection and structural analysis of the triazole ring and nitro group functionalities. azooptics.com |

| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical and electronic state of the elements within a material. | Can determine the precise elemental composition and binding states of nitrogen, oxygen, and carbon atoms in the compound. azooptics.com |

| FTIR Imaging | Combines Fourier Transform Infrared (FTIR) spectroscopy with microscopy to create chemical maps of a sample. | Could be used to visualize the spatial distribution of the compound within a matrix or on a surface in materials science applications. youtube.com |

| Ultrafast Spectroscopy | Uses femtosecond laser pulses to observe molecular dynamics in real-time. | Allows for the study of rapid chemical processes, such as electron transfer dynamics involving the nitro-triazole moiety. spectroscopyonline.com |

These advanced methods will be indispensable for elucidating the nuanced structural and electronic properties of this compound, paving the way for a comprehensive understanding of its behavior and potential applications.

Potential for Integration of this compound Scaffolds into Novel Chemical Architectures

The molecular structure of this compound, featuring a reactive nitro-triazole core and a flexible butanoate chain with a terminal ester group, presents a versatile scaffold for synthetic elaboration. Triazole rings are considered foundational heterocyclic systems in medicinal chemistry due to their aromatic nature and ability to form stable linkages with other bioactive structures. researchgate.netnih.gov The development of new methods to incorporate 1,2,3-triazoles into polycyclic scaffolds is a valuable endeavor that can help in the discovery of new biological activities. nih.gov

The integration of this specific scaffold into larger, more complex molecules can be envisioned through several synthetic pathways:

Modification of the Nitro Group: The nitro group can be reduced to an amino group, which then serves as a handle for amide bond formation, sulfonylation, or alkylation, thereby connecting the triazole core to other molecular fragments.

Reactions at the Ester Terminus: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or esters. Alternatively, it can be reduced to an alcohol, providing another point for chemical diversification.

Functionalization of the Triazole Ring: While the 1,2,4-triazole (B32235) ring is relatively stable, conditions can be found to introduce further substituents, although this is often more challenging than modifying the side chain.

The concept of "scaffold hopping," where a known active core is replaced with a novel one to explore new chemical space and intellectual property, is a key strategy in drug discovery. nih.govrsc.org The this compound framework could serve as a novel building block in such strategies. The triazole moiety can act as a bioisostere for other functional groups, like amides or oxadiazoles, potentially improving a molecule's physicochemical properties. nih.govurfu.ru

| Reaction Type | Target Functional Group | Potential New Architecture |

| Nitro Reduction followed by Acylation | Nitro group (-NO₂) | Amide-linked bi-heterocyclic systems |

| Ester Hydrolysis followed by Amide Coupling | Methyl ester (-COOCH₃) | Peptide-triazole conjugates |

| Ester Reduction | Methyl ester (-COOCH₃) | Hydroxyalkyl-substituted triazoles for further ether or ester linkages |

| Click Chemistry (if modified to an azide/alkyne) | Side chain modification | Complex poly-triazole systems via Huisgen cycloaddition chemijournal.com |

The systematic exploration of these synthetic modifications could lead to the creation of libraries of novel compounds with diverse chemical and physical properties, suitable for screening in various applications, from materials science to medicinal chemistry. bioengineer.orgrsc.org

Interdisciplinary Synergy in Advanced Chemical Research Involving Triazole Systems

Research into heterocyclic systems, particularly those containing the triazole moiety, is inherently interdisciplinary. nih.gov The journey from the synthesis of a novel compound like this compound to its potential application requires a collaborative effort across multiple scientific domains. This synergy is crucial for accelerating innovation and translating fundamental chemical discoveries into practical solutions. bioengineer.org

The key disciplines and their contributions are:

Synthetic Organic Chemistry: This is the foundational discipline responsible for the design and efficient synthesis of the target molecule and its derivatives. It involves developing new reaction methodologies and optimizing existing ones to build complex molecular architectures. nih.gov

Analytical Chemistry: As discussed in section 7.1, analytical chemists employ advanced spectroscopic and spectrometric techniques to purify, identify, and fully characterize the synthesized compounds, confirming their structure and purity.

Computational and Theoretical Chemistry: Computational modeling provides invaluable insights into the electronic structure, conformation, and potential reactivity of triazole derivatives. bioengineer.org Docking simulations can predict binding interactions with biological targets, guiding the design of new drug candidates and saving significant time and resources in the lab.

Medicinal Chemistry and Pharmacology: If the compound is explored for biological activity, medicinal chemists work to understand structure-activity relationships (SAR), while pharmacologists evaluate the compound's efficacy and mechanism of action in biological systems. bioengineer.orgmdpi.comnih.gov

Materials Science: Triazole derivatives can be investigated for applications in polymers, metal-organic frameworks (MOFs), or as energetic materials. chemijournal.commsesupplies.com Materials scientists would study the physical and chemical properties of materials incorporating the triazole scaffold.

A successful research program on triazole systems often involves a multidisciplinary team where chemists, biologists, computational scientists, and pharmacologists collaborate closely. bioengineer.orgnih.gov This integrated approach ensures that challenges are addressed from multiple perspectives, leading to more robust and impactful scientific outcomes. The evolution of organic chemists into open-minded researchers who can effectively communicate and collaborate with experts from different fields is a key factor in tackling significant scientific problems. nih.govfrontiersin.org

Grand Challenges in Synthetic Organic Chemistry and Heterocyclic Compound Development

The field of synthetic organic chemistry is continually evolving, driven by the pursuit of efficiency, elegance, and sustainability in creating complex molecules. frontiersin.org The development of novel heterocyclic compounds like this compound is situated within several "grand challenges" that define the future of the discipline.

One of the foremost challenges is the exploration of new chemical frontiers at the interface with other scientific fields such as energy, sustainability, and materials science. nih.govresearchgate.net This includes designing organic or hybrid materials that can outperform traditional inorganic materials for applications in solar energy or energy storage. nih.govfrontiersin.org Another critical challenge lies in developing highly efficient and sustainable chemical processes that minimize waste and can convert byproducts or even greenhouse gases into valuable chemicals. nih.gov

Specific challenges relevant to heterocyclic chemistry include:

Developing New Synthetic Methodologies: While many methods exist for creating heterocyclic rings, there is a constant need for new reactions that offer greater efficiency, selectivity, and functional group tolerance. msesupplies.com The ability to rapidly construct intricate heterocyclic architectures is paramount. msesupplies.com

Exploring Uncharted Chemical Space: Researchers have identified tens of thousands of possible small aromatic ring systems, yet only a small fraction have ever been synthesized. acs.org A major challenge is to synthesize and characterize these novel heterocyclic cores, which could possess unprecedented properties.

Creating Sequence-Defined Polymers: A future direction for heterocyclic chemistry is their use as building blocks in iterative synthesis to create sequence-defined macromolecules. rsc.org This could lead to new materials with precisely controlled structures and functions.

Improving Structure-Property Prediction: Enhancing our ability to predict the properties and functions of a molecule based on its structure remains a key goal. nih.gov Advances in computational chemistry and machine learning are crucial for designing novel heterocycles with desired activities, be it for pharmaceuticals or advanced materials. mdpi.com

Addressing these challenges requires a multidisciplinary approach and a commitment to fundamental research in reaction mechanisms, catalysis, and molecular design. frontiersin.orgrsc.org The synthesis and study of compounds like this compound contribute to this broader effort by providing new building blocks and expanding the toolkit available to chemists for tackling these grand challenges. msesupplies.com

Q & A

Q. What safety protocols are critical when handling nitro-triazole derivatives?

- Methodology :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of nitro compound vapors.

- Waste disposal : Segregate nitro-containing waste for professional treatment to prevent environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.